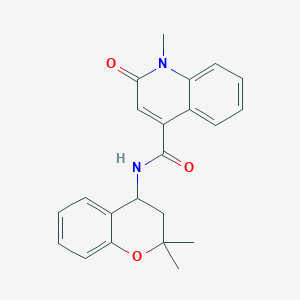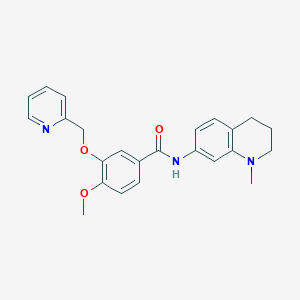![molecular formula C12H14F3N3O3S B7564059 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7564059.png)
1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide, also known as STF-118804, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first identified as a potent inhibitor of the oncogenic protein, hypoxia-inducible factor 1-alpha (HIF-1α), which plays a critical role in tumor growth and metastasis.
Wirkmechanismus
1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide inhibits HIF-1α activity by binding to the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin-proteasome pathway that targets HIF-1α for degradation. 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide stabilizes the VHL-HIF-1α complex, leading to increased degradation of HIF-1α and decreased expression of HIF-1α target genes.
Biochemical and Physiological Effects
1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting HIF-1α activity, 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has been shown to induce apoptosis, reduce cell proliferation, and inhibit angiogenesis. 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis. However, there are also limitations to using 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has low selectivity for HIF-1α, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide. One area of research is to optimize the synthesis method to increase the yield and improve the solubility of the compound. Another area of research is to investigate the potential use of 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide in combination with other cancer therapies, such as radiation therapy and chemotherapy. Additionally, further studies are needed to determine the safety and efficacy of 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide in clinical trials for cancer treatment.
Synthesemethoden
The synthesis of 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves a series of chemical reactions that start with the condensation of 4-(trifluoromethyl)benzoyl chloride with pyrrolidine-3-carboxylic acid in the presence of a base catalyst. The resulting intermediate is then treated with sulfamic acid to form the final product, 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has been extensively studied for its potential use in cancer treatment. HIF-1α is a transcription factor that regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Inhibition of HIF-1α has been shown to reduce tumor growth and metastasis in preclinical models of cancer. 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has been shown to inhibit HIF-1α activity in various cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
1-[4-sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3S/c13-12(14,15)9-5-8(22(17,20)21)1-2-10(9)18-4-3-7(6-18)11(16)19/h1-2,5,7H,3-4,6H2,(H2,16,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPXJWWDKDAVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)N)C2=C(C=C(C=C2)S(=O)(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide](/img/structure/B7563978.png)
![7a-methyl-N-(2-methylcyclohexyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7563980.png)
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine](/img/structure/B7563988.png)
![2-[2-[4-(2-Methylphenyl)piperazin-1-yl]-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7563993.png)


![1-methyl-2-oxo-N-[4-(2-piperidin-1-ylethoxy)phenyl]quinoline-4-carboxamide](/img/structure/B7564011.png)
![N-[2-(5-cyano-3,4-diethyl-6-oxopyridazin-1-yl)ethyl]ethanesulfonamide](/img/structure/B7564024.png)
![(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone](/img/structure/B7564052.png)
![2,3-dichloro-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7564056.png)
![N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide](/img/structure/B7564058.png)
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide](/img/structure/B7564070.png)
![3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide](/img/structure/B7564075.png)
